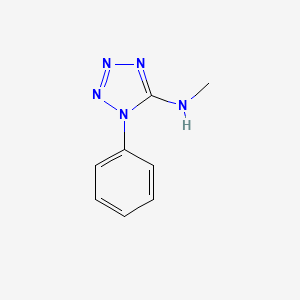

n-Methyl-1-phenyl-1h-tetrazol-5-amine

Description

Significance of Tetrazole Scaffold in Heterocyclic Chemistry

The tetrazole ring, a five-membered aromatic ring with four nitrogen atoms and one carbon atom, is a key structural motif in heterocyclic chemistry. rug.nl Although not found in nature, its synthetic derivatives have garnered considerable attention. rug.nllifechemicals.com One of the most significant aspects of the tetrazole scaffold is its role as a bioisostere for the carboxylic acid group. beilstein-journals.orgacs.orgthieme-connect.com This means that it can often replace a carboxylic acid group in a biologically active molecule without significantly altering its chemical properties and biological activity. thieme-connect.com This substitution can lead to improved metabolic stability and better absorption of a drug candidate. beilstein-journals.org

The high nitrogen content of the tetrazole ring also contributes to its unique properties, making it a component in the development of high-energy materials. acs.org Furthermore, the nitrogen atoms in the tetrazole ring are excellent at coordinating with metal ions, leading to the development of various metal-organic frameworks and complexes. lifechemicals.com The versatility of the tetrazole scaffold is evident in its presence in numerous marketed drugs with a wide range of applications, including antihypertensive, antibacterial, and anticancer agents. lifechemicals.combeilstein-journals.orgresearchgate.net

Table 1: Examples of Marketed Drugs Containing a Tetrazole Moiety

| Drug Name | Therapeutic Application |

|---|---|

| Losartan | Antihypertensive |

| Valsartan | Antihypertensive rug.nl |

| Cefazolin | Antibacterial thieme-connect.com |

Overview of N-Substituted Tetrazolamine Derivatives and their Academic Relevance

N-substituted tetrazolamine derivatives are a class of compounds that have been the subject of extensive academic research due to their wide array of biological activities. These derivatives have shown potential as antibacterial, antifungal, anti-inflammatory, analgesic, anticancer, and anticonvulsant agents. nih.govresearchgate.net The synthesis of these compounds is an active area of research, with various methods being developed to create diverse libraries of molecules for biological screening. thieme-connect.comajol.info

The academic relevance of these compounds stems from their potential to serve as lead structures in drug discovery programs. For instance, Schiff bases of 5-aminotetrazole (B145819) have been synthesized and evaluated for their cytotoxic activity. ajol.info Furthermore, new (tetrazol-5-yl)methylindole derivatives have been investigated for their anticancer properties against human liver carcinoma cell lines. nih.gov The ability to readily modify the substituents on the tetrazole ring and the amine group allows for the fine-tuning of the pharmacological properties of these derivatives. researchgate.net

Current Research Trajectories Involving n-Methyl-1-phenyl-1H-tetrazol-5-amine and Analogues

While specific research on this compound is not extensively documented in publicly available literature, current research on analogous structures provides insight into potential areas of investigation. Research into related compounds such as 1-phenyl-1H-tetrazole-5-thiol and its derivatives is focused on their synthesis, structural characterization, and the properties of their metal complexes. researchgate.netresearchgate.net These studies explore the different coordination modes of the tetrazole ring with metal ions, which can be influenced by steric factors. researchgate.net

The synthesis of new derivatives continues to be a primary research trajectory. For example, novel 1-phenyl-1H-tetrazole-5-thiol derivatives have been synthesized through alkylation and cyclization reactions, with their antibacterial properties being evaluated. researchgate.net Research on other N-substituted tetrazoles, such as N-Mannich bases, has focused on their synthesis via ultrasonication and their evaluation as potential antimicrobial and cytotoxic agents. nih.gov The synthesis of a novel thiol-incorporated aminocyclopentitol was achieved through the ring-opening reaction of a bicyclic vinyl aziridine (B145994) with 1-methyl-1H-tetrazole-5-thiol, highlighting the utility of tetrazole derivatives in creating complex molecular architectures. mdpi.com These research directions suggest that future studies on this compound and its analogues will likely focus on the synthesis of new derivatives, the exploration of their coordination chemistry, and the systematic evaluation of their biological activities for various therapeutic applications.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-phenyltetrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-9-8-10-11-12-13(8)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOMEVCMWBFMBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN=NN1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70301233 | |

| Record name | n-methyl-1-phenyl-1h-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73027-62-0 | |

| Record name | NSC141932 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141932 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-methyl-1-phenyl-1h-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70301233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-1-phenyl-1H-1,2,3,4-tetrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Diffraction Based Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the fragmentation pathways of organic molecules. For n-Methyl-1-phenyl-1h-tetrazol-5-amine, various MS methods provide complementary information regarding its structure and stability.

Electron Ionization (EI) Mass Spectrometry

Upon electron impact, the molecular ion ([M]+•) of this compound would be formed. Key fragmentation pathways for 1,5-disubstituted tetrazoles often involve the elimination of nitrogen gas (N2), which is a characteristic feature of the tetrazole ring system. nih.gov Other potential fragmentations could include the loss of a methyl radical (•CH3) from the N1 position or cleavage of the phenyl group.

Table 1: Predicted Major Fragments in the EI Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 175 | [C8H9N5]+• | Molecular Ion |

| 147 | [C8H9N3]+• | Loss of N2 |

| 160 | [C7H6N5]+ | Loss of •CH3 |

| 77 | [C6H5]+ | Phenyl cation |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy. For a derivative of 1-methyl-1H-tetrazole-5-thiol, HRMS was used to confirm its elemental composition. mdpi.com For this compound (formula C8H9N5), HRMS would provide the exact mass, allowing for unambiguous confirmation of its molecular formula.

Table 2: Theoretical Exact Mass for this compound and its Major Fragments

| Molecular Formula | Ion | Calculated Exact Mass (Da) |

| C8H9N5 | [M+H]+ | 176.0931 |

| C8H9N5 | [M]+• | 175.0858 |

| C8H9N3 | [M-N2]+• | 147.0800 |

T-Jump/Time-of-Flight Mass Spectrometry for Thermal Decomposition Studies

The thermal decomposition of tetrazole derivatives is of significant interest, particularly for energetic materials. T-Jump/Time-of-Flight Mass Spectrometry (T-Jump/TOFMS) is a powerful technique for studying the rapid decomposition of such compounds. Studies on 5-aminotetrazole (B145819) have shown that thermal decomposition can proceed through different pathways, including the elimination of N2 or the formation of hydrazoic acid (HN3) and cyanamides. diva-portal.org For this compound, T-Jump/TOFMS would be instrumental in identifying the initial decomposition products and understanding the kinetics of its thermal breakdown. The primary decomposition is expected to involve the rupture of the tetrazole ring. researchgate.net

Analysis of Mass Fragmentation Patterns and Pathways

The fragmentation of 1,5-disubstituted tetrazoles under EI-MS conditions is highly dependent on the nature of the substituents. nih.gov For tetrazoles with a methyl group at the 1-position and an aryl group at the 5-position, two primary fragmentation routes have been identified: the extrusion of CHN2 or N3, and the elimination of N2 or CHN. nih.gov The presence of an amino group at the 5-position in this compound is expected to influence the fragmentation pathways, potentially favoring pathways that involve the amino group or its rearrangement. The electron-donating nature of the amino group can stabilize certain fragment ions, thus directing the fragmentation process. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of a molecule is determined by its chromophores, which are the parts of the molecule that absorb light. For this compound, the phenyl ring and the tetrazole ring constitute the primary chromophores.

The electronic transitions in such systems are typically π → π* and n → π* transitions. The phenyl ring exhibits characteristic absorptions in the UV region. A study on 1-benzyl-5-amino-1H-tetrazole, a structural analog, showed UV-Vis absorption bands that were assigned based on theoretical calculations. researchgate.net For this compound, similar electronic transitions are expected. The presence of the amino group, an auxochrome, is likely to cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted 1-methyl-5-phenyltetrazole (B3340059).

Table 3: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected Wavelength Range (nm) |

| π → π | Phenyl ring and Tetrazole ring | 200-280 |

| n → π | Tetrazole ring (N atoms) | > 280 |

X-ray Diffraction (XRD) Crystallography for Solid-State Structures

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. While the specific crystal structure of this compound is not documented, the structures of numerous related phenyl-tetrazole derivatives have been reported, providing valuable insights into the expected molecular geometry and intermolecular interactions. researchgate.netlookchem.comresearchgate.netresearchgate.netresearchgate.net

For instance, the crystal structure of 1-benzyl-5-amino-1H-tetrazole reveals a monoclinic crystal system with extensive intermolecular hydrogen bonding of the type N-H···N, forming dimeric structures. researchgate.net In many 1-phenyl-tetrazole derivatives, the phenyl ring is twisted with respect to the plane of the tetrazole ring. lookchem.comresearchgate.netresearchgate.net It is highly probable that the crystal structure of this compound would also feature a non-planar conformation between the phenyl and tetrazole rings and would be stabilized by N-H···N hydrogen bonds involving the amino group and the nitrogen atoms of the tetrazole ring.

Table 4: Representative Crystallographic Data for an Analogous Compound (1-benzyl-5-amino-1H-tetrazole) researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 14.91 |

| b (Å) | 5.12 |

| c (Å) | 11.19 |

| β (°) | 90 |

| V (Å3) | 852 |

| Z | 4 |

Single-Crystal X-ray Diffraction for Precise Atomic Positioning

(No data available)

Analysis of Crystal Packing and Intermolecular Hydrogen Bonding Networks

(No data available)

Determination of Dihedral Angles and Conformational Preferences within the Molecular Structure

(No data available)

Theoretical and Computational Chemistry of N Methyl 1 Phenyl 1h Tetrazol 5 Amine Analogues

Density Functional Theory (DFT) Studies for Electronic Structure and Energetics

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of tetrazole derivatives. It offers a balance between computational cost and accuracy, making it suitable for studying the electronic structure, geometry, and spectroscopic properties of these nitrogen-rich heterocyclic systems.

DFT calculations are crucial for determining the most stable three-dimensional structures of tetrazole analogues. Geometry optimization procedures, often using functionals like B3LYP with basis sets such as 6-311+G**, are employed to find the minimum energy conformations. doi.org For substituted phenyl-tetrazoles, a key structural parameter is the dihedral angle between the tetrazole and phenyl rings, which is often non-planar. researchgate.net

Studies on 5-aminotetrazole (B145819) derivatives show that the amino group influences the geometry of the tetrazole ring. researchgate.net The exocyclic C-N amino bond is typically shorter than a standard single bond, indicating conjugation between the amino group's lone pair and the tetrazole ring's π-system. researchgate.net The energetic landscape can be complex due to the possibility of different tautomers (1H and 2H forms) and rotational isomers. acs.org In the gas phase, the 2H-tautomer is often more stable for 5-substituted tetrazoles, but the 1H-form becomes favored in polar solvents. acs.orgdoi.org

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding the chemical reactivity and electronic properties of molecules. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity. researchgate.netajchem-a.com

In analogues like 5-phenyl-1H-tetrazole, the HOMO is typically distributed over the phenyl ring and the nitrogen atoms of the tetrazole ring, while the LUMO is often localized on the tetrazole ring. semanticscholar.org Substituents on the phenyl ring can significantly alter the energies of these orbitals. Electron-donating groups (like -CH3 or -OCH3) tend to increase the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups have the opposite effect. semanticscholar.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Energy Gaps for Phenyltetrazole Analogues Calculated using DFT at the B3LYP/6-31G(d,P) level.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| 5-phenyl-1H-tetrazole (PT) | -7.215 | -0.993 | 6.222 |

| 5-p-tolyl-1H-tetrazole (M-PT) | -6.912 | -0.914 | 5.998 |

| 5-(4-methoxyphenyl)-1H-tetrazole (MO-PT) | -6.612 | -0.835 | 5.777 |

Data sourced from Semantic Scholar. semanticscholar.org

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which aids in the characterization of newly synthesized compounds. chemrxiv.orgnih.gov

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C chemical shifts of tetrazole analogues. For instance, in N-substituted 5-aminotetrazoles, the chemical shifts are influenced by the electronic environment created by the substituent. acs.orgnih.gov These predictions, when compared with experimental data, help confirm the molecular structure and assign specific signals.

IR Spectroscopy: Vibrational frequencies calculated using DFT can be correlated with experimental FT-IR spectra. Characteristic peaks for tetrazole analogues include N-H stretching, C=N stretching of the tetrazole ring, and vibrations from the phenyl group. pnrjournal.comlookchem.com For example, the C=N stretching vibrations in tetrazole derivatives typically appear in the 1639-1340 cm⁻¹ region. pnrjournal.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate electronic transition energies and predict UV-Vis absorption spectra. doi.org Studies on phenyl-tetrazole derivatives have shown that TD-DFT calculations can reproduce experimental absorption maxima, helping to understand the electronic transitions involved. doi.org

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. While extensive MD studies on the isolated dynamic behavior of N-Methyl-1-phenyl-1H-tetrazol-5-amine analogues are not widely published, MD simulations are frequently used in the context of molecular docking to study the stability and interactions of tetrazole derivatives within the binding sites of proteins. nih.govacs.org These simulations can reveal how the molecule adapts its conformation to fit into a binding pocket and the stability of the resulting complex. acs.org

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier orbitals, several quantum chemical descriptors can be derived to quantify the reactivity of molecules. These indices provide a theoretical basis for understanding and predicting the chemical behavior of tetrazole analogues. scielo.org.mxredalyc.org

These descriptors are defined based on HOMO and LUMO energies:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2. scielo.br

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (ELUMO - EHOMO) / 2. scielo.brresearchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the molecule's polarizability. Softer molecules are generally more reactive. researchgate.net

DFT calculations on 5-phenyl-1H-tetrazole and its derivatives show how substituents affect these reactivity indices. semanticscholar.org Electron-donating groups tend to decrease both electronegativity and hardness, thereby increasing the softness and reactivity of the molecule.

Table 2: Quantum Chemical Descriptors for Phenyltetrazole Analogues Calculated using DFT at the B3LYP/6-31G(d,P) level.

| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Chemical Softness (S) (eV⁻¹) |

| 5-phenyl-1H-tetrazole (PT) | 4.104 | 3.111 | 0.321 |

| 5-p-tolyl-1H-tetrazole (M-PT) | 3.913 | 2.999 | 0.333 |

| 5-(4-methoxyphenyl)-1H-tetrazole (MO-PT) | 3.724 | 2.889 | 0.346 |

Data sourced from Semantic Scholar. semanticscholar.org

Dipole Moments and Molecular Volume/Surface Area

For analogues like 1-phenyltetrazole, density functional theory (DFT) calculations have determined the dipole moment to be approximately 5.34 Debye. core.ac.uk Studies on similar 1,5-disubstituted tetrazoles, such as 5-phenoxy-1-phenyltetrazole, show that different conformers can have slightly varied dipole moments, calculated to be around 5.23 D and 5.30 D. cdnsciencepub.com These high dipole moments indicate a significant separation of charge within the tetrazole system, making these molecules notably polar. The polarity can be influenced by the nature and position of substituents on both the phenyl and tetrazole rings. wuxiapptec.com

Molecular volume and surface area are key descriptors in computational studies, particularly in quantitative structure-activity relationship (QSAR) models. They quantify the space occupied by a molecule and are related to steric hindrance, which can affect the accessibility of reactive sites to other reagents. While specific values for this compound require dedicated calculation, these parameters are standard outputs in DFT studies and are fundamental to predicting how the molecule fits into active sites or packs in a crystal lattice.

Table 1: Calculated Dipole Moments of this compound Analogues

| Compound | Computational Method | Calculated Dipole Moment (Debye) | Reference |

|---|---|---|---|

| 1-Phenyltetrazole | B3LYP/6-31G* | 5.34 | core.ac.uk |

| 5-Phenoxy-1-phenyltetrazole (Conformer 1) | B3LYP/6-311++G(d,p) | 5.30 | cdnsciencepub.com |

| 5-Phenoxy-1-phenyltetrazole (Conformer 2) | B3LYP/6-311++G(d,p) | 5.23 | cdnsciencepub.com |

Fukui Functions and Condensed Softness Indices for Local Reactivity

To pinpoint the most reactive sites within a molecule, theoretical chemistry employs local reactivity descriptors derived from DFT. Among the most powerful are the Fukui functions and condensed softness indices, which analyze how the electron density at a specific atomic site changes with the gain or loss of an electron. researchgate.net

The Fukui function, ƒ(r), comes in three main forms:

ƒ+(r): For nucleophilic attack (attack by an electron donor), this function indicates the sites most prone to accepting an electron.

ƒ-(r): For electrophilic attack (attack by an electron acceptor), this function identifies the sites most likely to donate an electron.

ƒ0(r): For radical attack, this function averages the propensities for electron donation and acceptance.

By condensing these functions onto individual atoms (ƒk), one can rank the atoms in a molecule by their reactivity toward different types of reagents. The local softness (sk) is related to the Fukui function and provides a similar measure of site-specific reactivity. researchgate.net

In studies of 5-phenyl-1H-tetrazole and its derivatives, Fukui functions have been calculated to identify the atoms most susceptible to attack. researchgate.netresearchgate.net For a typical 1-phenyl-tetrazole system, the nitrogen atoms of the tetrazole ring are often the primary sites for interaction. The analysis helps predict regioselectivity in reactions like alkylation or coordination with metal ions. acs.orgnih.gov For instance, calculations on various 5-(4-R-Phenyl)-1H-tetrazoles show that the N4 atom is often the most likely site for electrophilic attack.

Table 2: Representative Condensed Fukui Functions (ƒk-) for Electrophilic Attack on the Tetrazole Ring of an Analogue Compound (5-phenyl-1H-tetrazole)

| Atomic Site | Condensed Fukui Function (ƒk-) | Reactivity Ranking for Electrophilic Attack |

|---|---|---|

| N1 | 0.045 | 3 |

| N2 | 0.038 | 4 |

| N3 | 0.115 | 2 |

| N4 | 0.198 | 1 (Most Reactive) |

Note: Data is illustrative and based on findings for analogous phenyl-tetrazole systems. Actual values depend on the specific molecule and computational level. researchgate.net

Electrophilicity Index and Analysis of Electron Transfer

A higher electrophilicity index indicates a greater capacity and propensity for a molecule to accept electrons from a nucleophile. This index is valuable for comparing the reactivity of a series of related compounds and for understanding processes involving electron transfer. researchgate.net Another related parameter, the fraction of electrons transferred (ΔN), can be calculated to estimate the number of electrons that will flow from a donor molecule to an acceptor molecule upon interaction. researchgate.netresearchgate.net

Computational studies on 5-phenyl-1H-tetrazole analogues have utilized these indices to correlate molecular structure with observed properties, such as their performance as corrosion inhibitors, which fundamentally involves electron transfer between the molecule and a metal surface. researchgate.net These calculations consistently show that substituent changes on the phenyl ring significantly alter the electrophilicity and electron-donating/accepting capabilities of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Reactivity Correlations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with a specific activity, which can be biological (e.g., toxicity, drug efficacy) or chemical (e.g., reaction rate). nih.govnih.gov These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and thermodynamic properties) and using statistical methods to find the best equation relating these descriptors to the observed activity.

For tetrazole compounds, QSAR models have been successfully developed to predict their acute toxicity in rats and mice. nih.gov In these studies, a large dataset of tetrazole derivatives was used to create models where descriptors related to the molecules' 2D structure were correlated with toxicity data (LD₅₀ values). nih.gov The resulting models proved to be robust and predictive, demonstrating that the biological activity of tetrazoles is strongly linked to their structural features. nih.govresearchgate.net

While these examples focus on toxicity, the same principles apply to modeling chemical reactivity. A QSAR model for the reactivity of this compound analogues could be developed by correlating calculated molecular descriptors with experimentally measured reaction rates or equilibrium constants for a specific chemical transformation. Such a model would be invaluable for predicting the reactivity of new, unsynthesized derivatives and for designing molecules with tailored chemical properties.

Reaction Mechanism Elucidation through Advanced Computational Approaches

Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms, allowing researchers to map out reaction pathways, characterize fleeting intermediates, and calculate energy barriers that govern reaction kinetics.

Characterization of Transition States and Reaction Pathways

A chemical reaction proceeds from reactants to products via one or more transition states, which represent the highest energy point along a reaction coordinate. By using DFT and other advanced methods, the geometric structure and energy of these transition states can be calculated. This information is critical for understanding reaction selectivity and rates.

For tetrazole derivatives, computational studies have mapped the potential energy surfaces for various transformations, including photochemical reactions. cdnsciencepub.com A common reaction pathway for 1,5-disubstituted tetrazoles upon UV irradiation involves the cleavage of the tetrazole ring and the extrusion of a stable nitrogen molecule (N₂). Computational analysis can determine whether this N₂ loss is a concerted process or occurs stepwise and can identify the subsequent rearrangements of the highly reactive intermediate that is formed. researchgate.net These calculations provide a detailed, step-by-step picture of the transformation that is often impossible to observe directly through experimental means.

Identification and Role of Biradical Intermediates in Photochemical Reactions

The photochemistry of tetrazoles often involves highly reactive, short-lived intermediates. Computational studies have been instrumental in identifying these species and explaining their role in the formation of the final products. One of the key intermediates postulated and studied in the photolysis of tetrazole analogues is the biradical species. researchgate.net

Upon photoinduced extrusion of N₂, a 1,5-disubstituted tetrazole can form a triplet biradical intermediate. researchgate.net For example, in the photochemistry of 1-allyl-4-aryltetrazolones, a related class of compounds, the formation of a biradical has been computationally characterized. researchgate.net This biradical is not static; it can undergo conformational changes and subsequent intramolecular cyclization. The calculations show how the biradical intermediate can cyclize via different pathways, for instance, involving either the allyl or the phenyl substituent, leading to different final products. The steric and electronic properties of the substituents, as modeled computationally, determine which reaction pathway is energetically favored. researchgate.netresearchgate.net This detailed mechanistic insight, specifically the characterization of biradical intermediates, is crucial for controlling photochemical reactions to achieve desired synthetic outcomes.

Studies of Intramolecular Proton Transfer Mechanisms

Intramolecular proton transfer (IPT) is a fundamental chemical reaction where a proton moves from a donor site to an acceptor site within the same molecule. This process is critical in many chemical and biological systems and can be significantly influenced by molecular structure and environment. mdpi.com Computational chemistry provides powerful tools for investigating the mechanisms of IPT, including the identification of transition states and the calculation of energy barriers. nih.gov

While specific studies on the intramolecular proton transfer of this compound are not extensively documented, the principles can be understood by examining analogous systems. For a molecule to undergo IPT, it must possess both a proton donor group (like the amine group, -NH₂) and a proton acceptor group (one of the nitrogen atoms of the tetrazole ring) in close spatial proximity. nih.gov The reaction is often facilitated by the formation of an intramolecular hydrogen bond.

Theoretical studies on molecules like 2-(2′-hydroxyphenyl)pyrimidines and protonated glycine (B1666218) have demonstrated the utility of methods such as Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), and Møller-Plesset Perturbation Theory (MP2) in mapping the potential energy surface of the proton transfer process. nih.govnih.gov These calculations can determine whether the transfer occurs in the ground electronic state or is an excited-state phenomenon (ESIPT), a process common in fluorescent molecules with large Stokes shifts. mdpi.comnih.gov In the context of a tetrazole amine, computational models could predict the most likely nitrogen atom in the ring to act as the proton acceptor and calculate the activation energy for the transfer from the exocyclic amine group. Such a transfer would result in the formation of a transient zwitterionic or imino tautomer.

Thermochemical Property Calculations

The thermochemical properties of tetrazole derivatives are of paramount interest, largely due to their application as high-energy density materials (HEDMs). researchgate.netiitkgp.ac.in The high nitrogen content (80% by mass in the parent ring) and large positive enthalpy of formation contribute significantly to the energy released upon decomposition. researchgate.netresearchgate.net Computational methods are indispensable for the prediction of these properties, offering a safe and cost-effective alternative to experimental measurements for novel or hazardous compounds. iitkgp.ac.indoaj.org Key properties such as heat of formation, density, and detonation performance (velocity and pressure) can be reliably estimated, guiding the synthesis and development of new energetic materials. researchgate.netdoaj.org

Heats of Formation using Atomization Methods (e.g., CBS-4M Algorithm)

The heat of formation (ΔHf) is one of the most important thermochemical parameters for an energetic material, as it directly relates to the energy content. iitkgp.ac.in High-accuracy quantum chemical methods are employed to calculate gas-phase heats of formation, which can then be used to derive solid-phase values. Among the most reliable techniques are composite methods like the Complete Basis Set (CBS) algorithms.

The CBS-4M algorithm is a well-established computational procedure designed to yield accurate thermochemical data. mdpi.comresearchgate.net This method involves a series of calculations that extrapolate to the complete basis set limit to minimize errors and provide energies close to experimental accuracy. For many nitrogen-rich heterocycles, CBS-4M has been successfully used to calculate gas-phase heats of formation. mdpi.comresearchgate.netresearchgate.net These values are then used as input for further calculations to predict detonation properties using specialized codes like EXPLO5. mdpi.comresearchgate.net

Research on analogues such as 1-methyl-5-(nitrimino)-1H-tetrazole and various salts of 1-hydroxy-5-methyltetrazole demonstrates the practical application of this approach. mdpi.comresearchgate.net By calculating the heat of formation via CBS-4M and combining it with the density (either experimental from X-ray diffraction or computationally predicted), key performance indicators can be determined. mdpi.com

| Compound | Calculated Heat of Formation (kJ/mol) | Method | Calculated Detonation Velocity (m/s) | Calculated Detonation Pressure (GPa) | Reference |

|---|---|---|---|---|---|

| 1-Methyl-5-(nitrimino)-1H-tetrazole | +328 (solid) | CBS-4M / Bomb Calorimetry | 9191 | 36.9 | researchgate.net |

| 1-Hydroxy-5-methyltetrazole | -4.9 (solid) | CBS-4M | 7343 | 20.0 | mdpi.com |

| Ammonium (B1175870) 1-oxido-5-methyltetrazolate | -28.7 (solid) | CBS-4M | 7982 | 25.2 | mdpi.com |

| Hydrazinium 1-oxido-5-methyltetrazolate | +60.1 (solid) | CBS-4M | 8109 | 21.9 | mdpi.com |

Lattice Energy Mixing Approaches for Condensed Phases

While gas-phase properties are fundamental, the performance and stability of energetic materials are ultimately determined by their properties in the condensed (solid) phase. The solid-phase heat of formation is derived from the gas-phase heat of formation and the heat of sublimation, which is closely related to the lattice energy. dtic.milenergetic-materials.org.cn The lattice energy is the energy released when gaseous ions or molecules come together to form a crystal lattice and represents the strength of the intermolecular forces in the solid. chemguide.co.uklibretexts.org

Calculating lattice energy is a significant challenge in computational chemistry, and it represents a major source of uncertainty in predicting the energy content of molecular solids. dtic.milresearchgate.net Several approaches exist, ranging from quantitative structure-property relationship (QSPR) models to more complex methods based on summing intermolecular interactions derived from the crystal structure. dtic.milnih.gov For ionic materials, volume-based methods that correlate lattice energy with the formula unit volume provide a powerful predictive tool, especially when full crystal structure data is unavailable. uh.edu

The concept of "lattice energy mixing" applies to solid solutions, co-crystals, or doped materials where different components are present in the same crystal lattice. researchgate.net The thermodynamics of mixing, including the lattice free energy of mixing, determines the stability and properties of these multicomponent solids. researchgate.net This is highly relevant in the field of energetic materials, where co-crystallization is a known strategy to improve properties like sensitivity and thermal stability. A computational approach would involve calculating the lattice energy of the pure components and the mixed crystal to determine the energetic cost or benefit of forming the solid solution. While specific studies on lattice energy mixing in tetrazole systems are not widely reported, the theoretical framework is crucial for the rational design of advanced, multicomponent energetic materials. dtic.mil

Reactivity and Reaction Mechanisms of N Methyl 1 Phenyl 1h Tetrazol 5 Amine Derivatives

Thermal Decomposition Pathways and Stability Studies

The thermal behavior of tetrazole derivatives is a critical area of study, often driven by their use in energetic materials. The decomposition is typically a highly exothermic process initiated by the cleavage of the tetrazole ring. researchgate.net The stability of these compounds and the mechanisms of their decomposition are frequently investigated using techniques like thermogravimetry (TG), differential thermal analysis (DTA), and differential scanning calorimetry (DSC). researchgate.netresearchgate.net

A primary pathway for the thermal decomposition of 1,5-disubstituted tetrazoles involves the extrusion of a molecule of dinitrogen (N₂). researchgate.net This reaction is a concerted [3+2] cycloreversion that leads to the formation of a highly reactive nitrene intermediate. For phenyl-substituted tetrazoles, this process typically occurs at temperatures between 190–240 °C. researchgate.net The subsequent stabilization of the intermediate often results in the formation of an isonitrile. researchgate.net

Studies on various aminotetrazole derivatives have identified two principal competing pathways for the initial ring cleavage: the elimination of molecular nitrogen (N₂) and the release of hydrogen azide (B81097) (HN₃). researchgate.netucr.edu The pathway favoring N₂ extrusion is believed to proceed through an azide isomer, which then eliminates a nitrogen molecule to form the corresponding nitrene. researchgate.net This mechanism is particularly noted in tetrazole structures where functional groups are placed symmetrically around the ring. ucr.edu

The second major thermal decomposition route involves the elimination of hydrogen azide (HN₃). researchgate.netucr.edu This pathway is thought to originate from specific tautomeric forms of the tetrazole ring, particularly those where a hydrogen atom is present on a ring nitrogen. researchgate.net Asymmetric placement of substituents on the tetrazole ring can favor the production of HN₃ over N₂. ucr.edu

Following the initial ring fragmentation, secondary reactions can occur, leading to a wider variety of products. researchgate.net Among these, the formation of cyanamide (B42294) and its derivatives has been observed. While more extensively documented in photochemical studies of aminotetrazoles, these products arise from the rearrangement of intermediates formed after the initial ring cleavage. nih.govresearchgate.netacs.org The complex mixture of gaseous products can also include ammonia, resulting from the breakdown of amino substituents. koreascience.kr

Differential Scanning Calorimetry (DSC) is a key analytical tool for quantifying the thermal stability and decomposition kinetics of tetrazole derivatives. azom.com By measuring the heat flow associated with the exothermic decomposition at various heating rates, crucial kinetic parameters can be determined. researchgate.netmdpi.com

Methods such as the Flynn-Wall-Ozawa and Kissinger methods are commonly applied to DSC data to calculate the activation energy (Ea) of the decomposition process. researchgate.netdtic.mil These isoconversional techniques analyze the shift in the peak decomposition temperature at different heating rates to derive kinetic parameters without assuming a specific reaction model. azom.com The Borchardt and Daniels method can also be used to determine the activation energy, pre-exponential factor (Z), and reaction order from a single DSC scan. azom.com Such studies provide essential data for assessing the thermal stability and safety of these compounds. nih.gov

Table 1: Example Kinetic Parameters for the Thermal Decomposition of Related Tetrazole Derivatives This table presents data for structurally related compounds to illustrate typical values obtained through DSC analysis.

| Compound | Method | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (Z) (s⁻¹) | Source(s) |

| 5-Aminotetrazolium Nitrate (B79036) | Ozawa / Kissinger | 303.2 - 311.0 | Not Reported | dtic.mil |

| Azolotetrazine Derivative (TTDA) | Not Specified | 129.0 | Not Reported | mdpi.com |

| Azolotetrazine Derivative (TTGA) | Not Specified | 212.2 | Not Reported | mdpi.com |

| 5-Amino-1H-tetrazole (in mixture) | Flynn-Wall-Ozawa | ~150 - 250 (Varies with stage) | Not Reported | researchgate.net |

Photochemical Transformations and Photo-Reactivity

The photochemistry of tetrazoles is rich and complex, often involving the cleavage of the heterocyclic ring to produce a diversity of photoproducts. nih.govresearchgate.net The specific outcomes are highly dependent on the substitution pattern, solvent, and irradiation wavelength. nih.gov UV irradiation typically provides the energy required to initiate these transformations. nih.gov

A common photochemical reaction for tetrazole derivatives is the photoextrusion of molecular nitrogen (N₂). nih.gov This process can lead to several distinct outcomes:

Ring Cleavage: Irradiation of 1,5-disubstituted tetrazoles can directly generate a singlet imidoylnitrene intermediate via N₂ loss. uc.pt In some cases, such as with 5-alkoxy-1-phenyltetrazoles, photolysis leads to cleavage of the C(5)-N(1) and N(3)-N(4) bonds, resulting in fragments like phenylazide and an alkylcyanate. nih.gov

Ring Contraction: The loss of N₂ can also lead to the formation of highly strained, three-membered diazirine rings. nih.gov For example, photolysis of 1,4-dihydro-1-phenyl-5H-tetrazol-5-ones can proceed through an intermediate that cyclizes and rearranges to form benzimidazolones. nih.govresearchgate.net Studies on 1-methyl-(1H)-tetrazole-5-amine (1MT) and its 2-methyl isomer (2MT) show that both can lead to a common diazirine intermediate, which subsequently converts into a carbodiimide. researchgate.netacs.org

The reactive intermediates generated during the photolysis of tetrazoles can undergo a variety of cyclization and rearrangement reactions.

Rearrangements: The imidoylnitrene species formed from N₂ extrusion is a pivotal intermediate that can undergo a Wolff-type isomerization to form a stable carbodiimide. uc.pt Another key intermediate, the nitrile imine, is known to be generated upon photolysis and can be photoisomerized to carbodiimides, often via a diazirine intermediate. researchgate.netresearchgate.net

Cyclizations: In acidic media, the photochemically generated nitrene can be protonated to a nitrenium ion, which can then undergo intramolecular cyclization to form new heterocyclic systems. nih.gov Recent research has also uncovered unexpected photoreactions, such as the reaction between a tetrazole and a primary amine to yield a 1,2,4-triazole (B32235) cyclization product, expanding the synthetic utility of these photo-reactions. nih.gov

Table 2: Summary of Photochemical Reaction Pathways for Tetrazole Derivatives

| Initial Reaction | Key Intermediate(s) | Final Product(s) | Source(s) |

| Photoextrusion of N₂ | Imidoylnitrene | Carbodiimide (via Wolff-type rearrangement) | uc.pt |

| Photoextrusion of N₂ | Nitrene / Nitrenium Ion | Fused Heterocycles (via intramolecular cyclization) | nih.gov |

| Ring Cleavage | Nitrile Imine, Diazirine | Carbodiimide, Amino Cyanamide | researchgate.netacs.org |

| Ring Cleavage | Phenylazide, Alkylcyanate | Phenylazide, Alkylcyanate | nih.gov |

| Photoreaction w/ Amine | Not Specified | 1,2,4-Triazole | nih.gov |

Tautomer-Selective Photochemistry in Matrix Isolation

Matrix isolation is a powerful technique used to study the photochemistry of reactive species by trapping them in an inert gas matrix at low temperatures. This method allows for the investigation of unimolecular photochemical pathways by preventing intermolecular reactions. For tetrazole derivatives, this technique has revealed fascinating tautomer-selective photochemistry.

While direct studies on N-methyl-1-phenyl-1H-tetrazol-5-amine are not extensively documented, research on analogous compounds provides significant insights. For instance, studies on 1-(tetrazol-5-yl)ethanol have demonstrated that different tautomers of the same molecule can exhibit distinct photochemical behaviors. nih.gov When isolated in an argon matrix, the 2H-tautomer of 1-(tetrazol-5-yl)ethanol undergoes unimolecular decomposition upon UV irradiation, whereas the 1H-tautomer remains photostable. nih.gov This selectivity is attributed to the different electronic structures and energy landscapes of the tautomers.

In the case of 5-aminotetrazole (B145819) derivatives, such as 2-methyl-5-aminotetrazole, UV irradiation in an argon matrix leads to the extrusion of molecular nitrogen and the formation of a nitrile imine intermediate. uc.pt This intermediate can then undergo further photochemical transformations, such as cyclization to a diazirene. uc.pt The specific pathway and the nature of the photoproducts are highly dependent on the substitution pattern on the tetrazole ring and the exocyclic amine. For this compound, it can be postulated that the photochemistry would also be tautomer-dependent, with potential pathways involving ring cleavage and nitrogen extrusion.

Table 1: Photochemical Behavior of Tetrazole Derivatives in Matrix Isolation

| Compound | Tautomer | Irradiation Wavelength (nm) | Observed Photoproducts | Reference |

| 1-(Tetrazol-5-yl)ethanol | 2H | >200 | Azide + Hydroxypropanenitrile | nih.gov |

| 1-(Tetrazol-5-yl)ethanol | 1H | >200 | Photostable | nih.gov |

| 2-Methyl-5-aminotetrazole | 2H | 250 | Nitrile imine, Diazirene | uc.pt |

Proton Transfer Dynamics and Tautomerism (e.g., 1H/2H Tautomerism)

Tetrazoles, including this compound, can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the ring. The most common forms are the 1H and 2H tautomers. The equilibrium between these tautomers is influenced by factors such as the nature of the substituents, the solvent, and the physical state (gas, solution, or solid). nih.govresearchgate.net

In the gas phase, the 2H-tautomer of 5-substituted tetrazoles is generally more stable. nih.gov Theoretical studies on 5-amino-tetrazole have shown that the 2H-form is the energetically preferred tautomer in the gas phase. nih.gov The energy barrier for the interconversion between the 1H and 2H tautomers can be significant. For 5-amino-tetrazole, the activation barrier for the 1H to 2H rearrangement has been calculated to be substantial. nih.gov

The presence of a phenyl group at the N1 position in this compound fixes the position of one substituent, but tautomerism involving the exocyclic amino group and the remaining ring nitrogens is still possible, leading to amino-imino tautomerism. Studies on phenyl-substituted pyrazoles, a related class of azoles, have shown that the tautomeric equilibrium can be determined using NMR spectroscopy at low temperatures. fu-berlin.de For this compound, the equilibrium between different tautomeric forms will dictate its chemical reactivity and physical properties.

Electrophilic and Nucleophilic Reactions of the Tetrazole Ring System

The tetrazole ring is generally considered to be electron-rich, making it susceptible to attack by electrophiles. However, the high nitrogen content also imparts a degree of aromatic stability. Alkylation is a common electrophilic reaction for 5-substituted tetrazoles, which can lead to a mixture of N1 and N2-alkylated products. researchgate.net The regioselectivity of this reaction is influenced by the nature of the substituent at the C5 position and the reaction conditions.

The proton at the C5 position of an N-substituted tetrazole can be removed by a strong base, such as n-butyllithium, to generate a carbanion. This lithiated intermediate can then react with various electrophiles, allowing for the introduction of substituents at the C5 position. mdpi.com

Derivatization and Functional Group Interconversions via the Amine Moiety

The exocyclic amine group in 5-aminotetrazole derivatives provides a versatile handle for further functionalization. mdpi.com This amino group can undergo a variety of reactions typical of primary or secondary amines, allowing for the synthesis of a wide range of derivatives with modified properties.

One common derivatization is the formation of Schiff bases through the condensation of the amino group with aldehydes or ketones. ajol.info This reaction provides a straightforward method for introducing diverse structural motifs. The resulting imine bond can also be subsequently reduced to form a stable secondary amine linkage.

The amine moiety can also act as a nucleophile in reactions with various electrophiles. For example, acylation with acid chlorides or anhydrides can be used to introduce acyl groups. Other derivatization methods that have been applied to amines, such as reaction with dansyl chloride, Fmoc-Cl, or dabsyl chloride, could potentially be used to modify the amine group in this compound for analytical or biological purposes. nih.gov The functionalization of 5-aminotetrazoles is a key strategy in the development of new energetic materials and pharmaceuticals. mdpi.com

Table 2: Examples of Derivatization Reactions of the Amine Moiety in 5-Aminotetrazoles

| Reagent | Reaction Type | Product Type | Reference |

| Benzaldehyde | Condensation | Schiff Base | ajol.info |

| o-Vanillin | Condensation | Schiff Base | ajol.info |

| Chloroiodomethane | N-alkylation | N,N-methylene bridged compounds | mdpi.com |

| Cyanogen (B1215507) azide | Cycloaddition precursor | 1-Substituted 5-aminotetrazoles | mdpi.com |

Applications in Advanced Materials Science

Energetic Materials Research and Development

The tetrazole ring is a foundational component in the development of high energy density materials (HEDMs) due to its high nitrogen content and significant positive heat of formation, which releases a large amount of energy upon decomposition. nih.govmdpi.com The primary decomposition products are typically non-toxic dinitrogen gas, which makes these compounds more environmentally friendly than traditional nitroaromatic explosives. researchgate.net

The quest for "green" energetic materials—substances with high performance, reduced toxicity, and environmentally benign decomposition products—has led researchers to focus on high-nitrogen compounds. The tetrazole heterocycle is a key building block in this endeavor. nih.govresearchgate.net With four nitrogen atoms in a five-membered ring, tetrazoles possess a high heat of formation and a high nitrogen content, contributing to both high energy output and the generation of gaseous N₂ upon combustion. mdpi.com

5-aminotetrazole (B145819) (AT) is a notable example of a high-nitrogen compound that serves as a precursor for a wide range of energetic materials. nih.govresearchgate.net The introduction of substituents allows for the fine-tuning of properties such as density, stability, and energetic performance. In n-Methyl-1-phenyl-1h-tetrazol-5-amine, the tetrazole ring provides the fundamental high-nitrogen scaffold characteristic of a green energetic material.

The synthesis of N-substituted tetrazoles is a significant area of research in energetic materials. A common method for preparing 1-substituted 5-aminotetrazoles involves the use of cyanogen (B1215507) azide (B81097) with primary amines. nih.gov The alkylation of NH-unsubstituted tetrazoles, such as 5-phenyltetrazole, is another versatile route to obtain N-substituted derivatives. srce.hr This alkylation is typically performed in the presence of a base, with alkylating agents like methyl iodide, to produce isomers such as N1- and N2-methyl-5-phenyltetrazole. srce.hr

The characterization of these energetic materials is crucial for determining their properties and safety. Standard techniques include:

Spectroscopy: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the molecular structure. nih.govmdpi.com

Elemental Analysis: This technique verifies the elemental composition of the synthesized compound. nih.gov

Differential Scanning Calorimetry (DSC): DSC is employed to determine the thermal stability and decomposition temperature of the material. nih.govmdpi.com

X-ray Diffraction: Single-crystal X-ray diffraction provides precise information about the molecular structure and crystal packing, which influences density. nih.gov

For instance, the synthesis of methylene-bridged isomers 1-((4-amino-3,5-dinitro-1H-pyrazol-1-yl)methyl)-1H-tetrazol-5-amine (DMPT-1) and its isomer DMPT-2 involved the reaction of an intermediate with 5-aminotetrazoles, followed by thorough characterization using these methods. nih.gov

The substituents on the tetrazole ring have a profound impact on the detonation performance of the energetic material. Detonation velocity (Vd) and detonation pressure (P) are key metrics, and they are heavily influenced by the compound's density and heat of formation. nih.gov Introducing different functional groups allows for the tuning of these properties.

For example, N-methylation of 5-nitriminotetrazole leads to a less sensitive product but with decreased detonation performance. researchgate.net Conversely, introducing nitro groups or other high-energy moieties can significantly enhance performance. The combination of a pyrazole (B372694) ring with a tetrazole, as seen in isomeric pyrazole-tetrazole hybrids, can lead to high density and superior detonation properties due to strong intermolecular interactions like hydrogen bonding and π-π stacking. rsc.org

The following table presents the calculated detonation properties of several energetic compounds based on substituted tetrazoles, providing a comparative landscape for estimating the potential performance of derivatives like this compound.

| Compound | Density (g·cm⁻³) | Detonation Velocity (Vd, m·s⁻¹) | Detonation Pressure (P, GPa) | Reference |

| 1-methyl-5-(nitrimino)-1H-tetrazole | 1.76 | 8433 | 29.5 | researchgate.net |

| 1-((4-amino-3,5-dinitro-1H-pyrazol-1-yl)methyl)-1H-tetrazol-5-amine (DMPT-1) | 1.806 | 8618 | 30.3 | nih.govmdpi.com |

| 2-((4-amino-3,5-dinitro-1H-pyrazol-1-yl)methyl)-2H-tetrazol-5-amine (DMPT-2) | - | 8450 | 28.6 | nih.govmdpi.com |

| 5-((1,4-dihydro-5H-tetrazol-5-ylidene)amino) nih.govajol.infomdpi.com-triazolo[4,5-c] nih.govajol.infonih.govoxadiazole | 1.87 | 9173 | - | researchgate.net |

| Hydroxylammonium salt of 5-amino-3-nitro-1-nitramino-1,2,4-triazole | - | 9117 | 36.7 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

The presence of a phenyl group in this compound would likely increase the carbon content, potentially affecting the oxygen balance, while the methyl group could slightly alter the density and stability. researchgate.netmdpi.com

Thermal stability and sensitivity to external stimuli (like impact and friction) are critical safety parameters for energetic materials. nih.gov Research on 5-aminotetrazole derivatives shows that their stability can be tuned through functionalization. For example, most derivatives of 5-aminotetrazole exhibit good thermal stability. mdpi.com However, the introduction of nitro groups can sometimes decrease molecular stability. nih.gov

The thermal decomposition of energetic polymers based on 5-aminotetrazole has been shown to occur at temperatures above 220 °C, indicating high thermal stability. mdpi.com In the case of DMPT-1 and DMPT-2, decomposition temperatures were recorded at 191 °C and 206 °C, respectively. mdpi.com The sensitivity of these compounds is also influenced by molecular interactions; strong hydrogen bonding can lead to lower sensitivity. nih.gov

The following table summarizes the thermal stability and impact sensitivity for related tetrazole compounds.

| Compound | Decomposition Temperature (°C) | Impact Sensitivity (J) | Reference |

| 1-methyl-5-(nitrimino)-1H-tetrazole | 125 | 12.5 | researchgate.net |

| 1-((4-amino-3,5-dinitro-1H-pyrazol-1-yl)methyl)-1H-tetrazol-5-amine (DMPT-1) | 191 | 30 | mdpi.com |

| 2-((4-amino-3,5-dinitro-1H-pyrazol-1-yl)methyl)-2H-tetrazol-5-amine (DMPT-2) | 209 | - | mdpi.com |

| 5-((1,4-dihydro-5H-tetrazol-5-ylidene)amino) nih.govajol.infomdpi.com-triazolo[4,5-c] nih.govajol.infonih.govoxadiazole | 174 | 1.5 | researchgate.net |

| Hydroxylammonium salt of 5-amino-3-nitro-1-nitramino-1,2,4-triazole | - | 2 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

A key strategy for enhancing the performance of energetic materials is the introduction of N-oxide (N→O) functionalities into the heterocyclic ring. mdpi.com The formation of an N-oxide bond can increase the density and oxygen balance of the compound, leading to improved detonation properties. mdpi.comnih.gov This modification can also stabilize the molecule by promoting orbital separation in the N-heterocyclic system. mdpi.com

Coordination Chemistry and Ligand Design

Beyond energetic materials, tetrazole derivatives are highly versatile ligands in coordination chemistry. thieme-connect.comunimi.it Their multiple nitrogen atoms can coordinate with metal ions in various modes, leading to the formation of coordination polymers and metal-organic frameworks (MOFs) with diverse structures and properties. unimi.itrsc.org

Derivatives such as 1-methyl-5H-tetrazole and 1-phenyl-1H-tetrazole-5-thiol have been used to synthesize coordination complexes with transition metals. lookchem.comresearchgate.net The resulting complexes can exhibit interesting properties, such as luminescence. rsc.org For example, ((1H-tetrazol-5-yl) methyl) pyridine (B92270) has been used to create two- and three-dimensional frameworks with versatile coordination modes. rsc.org Similarly, 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole has been employed to construct 3D supramolecular architectures through coordination with metal ions and hydrogen bonding. rsc.org

This compound, with its multiple nitrogen donors from the tetrazole ring and the exocyclic amine group, has the potential to act as a multidentate ligand. The phenyl and methyl substituents can also influence the steric and electronic properties of the ligand, affecting the structure and stability of the resulting metal complexes. This makes it a candidate for designing novel coordination compounds with specific structural and functional properties.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the applications of the chemical compound This compound in the advanced materials science contexts outlined in the request.

The search for data on its use as a ligand in Metal-Organic Frameworks (MOFs), its behavior in metal complexes, its role as a precursor for polymers and composites, its applications in sensing and catalysis, or its involvement in proton-transfer ferroelectrics did not yield any specific research findings or data tables for this particular molecule.

While the broader class of tetrazole derivatives, including various substituted aminotetrazoles, phenyltetrazoles, and methyltetrazoles, are extensively studied and utilized in these fields, the specific compound "this compound" is not featured in the retrieved scientific literature for these applications. Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for each outlined section and subsection.

Q & A

Q. What are the established synthetic routes for preparing n-Methyl-1-phenyl-1H-tetrazol-5-amine, and what key reaction parameters influence yield?

The synthesis of n-Methyl-1-phenyl-1H-tetrazol-5-amine (CAS 73027-62-0, C₈H₉N₅) typically involves nucleophilic substitution or condensation reactions. A common approach involves functionalizing 1-phenyl-1H-tetrazol-5-amine with methyl groups under basic conditions. For example:

- Methylation via alkyl halides : Reacting 1-phenyl-1H-tetrazol-5-amine with methyl iodide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile at 60–80°C for 12–24 hours .

- Microwave-assisted synthesis : Reduces reaction time and improves yield by enhancing reaction efficiency (e.g., 30 minutes at 100°C under microwave irradiation) .

Key parameters include pH control, solvent polarity, and temperature, which influence regioselectivity and byproduct formation.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) resolve the methyl group (δ ~3.2–3.5 ppm) and aromatic protons (δ ~7.3–7.8 ppm). Theoretical NMR calculations (e.g., DFT) validate peak assignments .

- X-ray crystallography : SHELX software refines crystal structures to resolve tautomerism or disorder. For example, the tetrazole ring’s planarity and dihedral angles with the phenyl group can be analyzed .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (173.2144 g/mol) and fragmentation patterns .

Q. What thermodynamic properties (e.g., enthalpy of formation) are available for this compound, and how were they experimentally determined?

NIST data report thermodynamic properties for tetrazole derivatives, including:

- Enthalpy of formation (ΔfH°solid) : Determined via calorimetry (e.g., combustion in oxygen bomb calorimeters). For 1H-tetrazol-5-amine derivatives, ΔfH°solid ≈ 150–200 kJ/mol .

- Sublimation enthalpy (ΔsubH) : Measured using thermogravimetric analysis (TGA) under controlled heating rates .

These values are critical for predicting stability in high-energy applications (e.g., explosives or propellants).

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT) be applied to predict the electronic properties or reaction mechanisms involving this tetrazole derivative?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, the electron-withdrawing tetrazole ring enhances electrophilic substitution at the phenyl group .

- Mechanistic studies : Simulate methyl group migration or tautomerization pathways using Gaussian or ORCA software. Solvent effects (e.g., polarizable continuum models) refine accuracy .

- Molecular docking : Models interactions with biological targets (e.g., enzymes) to guide drug design .

Q. What challenges arise in resolving crystallographic disorder or tautomerism in this compound, and how can SHELX-based refinement address these?

- Tautomerism : The tetrazole ring exists in 1H- and 2H-tautomeric forms, leading to mixed occupancy in crystal structures. SHELXL refinement uses PART commands to model disorder and anisotropic displacement parameters .

- Crystallographic phase problem : SHELXD solves structures via dual-space recycling, particularly effective for high-symmetry space groups (e.g., P2₁/c) .

- Twinned data : SHELXL’s TWIN/BASF commands refine datasets with overlapping reflections, common in tetrazole derivatives due to planar stacking .

Q. What strategies optimize regioselectivity in derivatization reactions of the tetrazole ring while preserving the methyl-phenyl substitution pattern?

- Protecting groups : Temporarily block the amine (-NH₂) group with tert-butoxycarbonyl (Boc) to direct functionalization to the tetrazole N2 position .

- Catalytic methods : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively modifies the phenyl ring without disrupting the tetrazole core .

- pH-controlled reactions : Perform acylation or sulfonation at pH 8–9 to favor nucleophilic attack on the tetrazole nitrogen over the amine group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.